molecular formula C14H20N2O3S B1226605 1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide

1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide

Cat. No. B1226605
M. Wt: 296.39 g/mol
InChI Key: KKHMZTFYFSTEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide is a member of quinolines.

Scientific Research Applications

Interaction Studies

The interaction of quinoxaline derivatives, including similar compounds to 1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide, with various solutions has been studied. These studies focus on the effects of temperature and concentration on interactions, utilizing volumetric and acoustic properties for analysis. This research aids in understanding the physical and chemical behavior of such compounds in different environments (Raphael, Bahadur, & Ebenso, 2015).

Antimicrobial Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial properties. The synthesis process involves various chemical reactions, and the resulting compounds demonstrate notable antimicrobial activity against certain pathogens, highlighting their potential use in medical applications (Es, Staskun, & Vuuren, 2005).

Anti-Cancer Properties

Recent studies indicate that quinoline sulfonamide derivatives possess significant anti-cancer activities. These compounds have shown inhibitory effects on tumor cell lines, suggesting their potential use in cancer treatment. The structure-activity relationship of these compounds is crucial in understanding their mechanism of action (Ma & Gong, 2022).

Biological Synthesis and Evaluation

The synthesis of novel quinoline derivatives, including sulfonamide compounds, has been conducted for biological evaluation. These synthesized compounds have been tested for various biological activities, including antibacterial properties, showcasing their diverse potential applications (Sarade, Kalyane, & Shivkumar, 2011).

properties

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide

InChI

InChI=1S/C14H20N2O3S/c1-3-8-15-20(18,19)13-6-7-14-12(10-13)5-4-9-16(14)11(2)17/h6-7,10,15H,3-5,8-9H2,1-2H3

InChI Key

KKHMZTFYFSTEGX-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Reactant of Route 3
Reactant of Route 3
1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Reactant of Route 4
1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Reactant of Route 5
Reactant of Route 5
1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide
Reactant of Route 6
1-acetyl-N-propyl-3,4-dihydro-2H-quinoline-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.